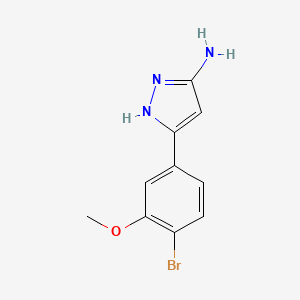5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC18217484
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrN3O |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
| Standard InChI Key | DFZSFQSACXTKPF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br |
Introduction
Structural and Chemical Identity
5-(4-Bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole-based heterocycle featuring a brominated and methoxylated phenyl substituent at the 5-position of the pyrazole ring, with an amine group at the 3-position. Its molecular formula is C₁₀H₁₀BrN₃O, yielding a molecular weight of 284.11 g/mol. The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenyl ring creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Spectral Characteristics (Inferred)
-
IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹ for amine), C–Br stretching (~600 cm⁻¹), and C–O–C asymmetric stretching (~1250 cm⁻¹) .
-
NMR:
Synthetic Methodologies
The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can be extrapolated from routes used for analogous pyrazoles (Figure 1) .
Route 1: Cyclocondensation and Bromination
-
Precursor Synthesis:
-
Bromination:
-
Hydrolysis and Amination:
Route 2: Direct Cyclization
-
A one-pot cyclization of β-keto esters with hydrazine derivatives under acidic conditions, followed by bromination using N-bromosuccinimide (NBS) .
Table 1. Comparative Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Diethyl butynedioate, hydrazine | 65–75 | |
| Bromination | PBr₃, CH₂Cl₂, 0°C → RT | 80–85 | |
| Hydrolysis | NaOH (aq.), ethanol, reflux | 90 |
Physicochemical Properties
Data for analogous compounds suggest the following properties:
Table 2. Predicted Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume